molecular formula C8H21O5P B1632886 Octyl dihydrogen phosphate CAS No. 39407-03-9

Octyl dihydrogen phosphate

Cat. No.: B1632886
CAS No.: 39407-03-9
M. Wt: 228.22 g/mol
InChI Key: UKYVGPUQPISXHD-UHFFFAOYSA-N
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Description

Preparation Methods

Classical Synthesis Methods

Direct Esterification of Phosphoric Acid

Early preparations of octyl dihydrogen phosphate involved the direct reaction of phosphoric acid with n-octanol under acidic conditions. This method, documented in Synthesis (1983), utilized stoichiometric amounts of phosphoric acid and n-octanol heated at 110–120°C for 24–48 hours. However, this approach suffered from incomplete conversion due to equilibrium limitations, yielding mixtures of mono-, di-, and tri-octyl phosphates. Purification required repetitive solvent extraction and fractional distillation, resulting in overall yields below 50%.

Transesterification of Trialkyl Phosphates

An alternative route employed triethyl phosphate as a starting material, reacting it with n-octanol in the presence of catalysts like titanium(IV) isopropoxide. While this method improved reaction rates, selectivity for the monoester remained challenging. Side products, including diethyl octyl phosphate and residual triethyl phosphate, necessitated column chromatography for isolation, rendering the process economically unviable for large-scale production.

Modern Hydrolytic Approaches

Acid-Catalyzed Hydrolysis of Phosphonate Esters

A breakthrough in this compound synthesis emerged with the hydrolysis of n-octyl phosphonic acid esters, as detailed in CN105503944A. This patent describes a scalable, two-step process:

  • Hydrolysis Reaction :

    • Reactants : n-octyl diethyl phosphonate (1 mol), hydrochloric acid (30–37% wt, 1.9–2 mol), and sulfuric acid (93–98% wt, 1.05–1.1 mol).
    • Conditions : Sulfuric acid is added dropwise over 0.8–1.2 hours, followed by heating to 115–118°C for 30–50 hours.
    • Mechanism : Sulfuric acid acts as a dehydrating agent, driving the hydrolysis of the phosphonate ester to the corresponding phosphonic acid.
  • Recrystallization :

    • The crude product is dissolved in n-heptane (0.8–1× mass of solid) at 68–75°C, cooled to 25–35°C, and centrifuged to isolate purified this compound. Repeating this step 1–3 times enhances purity to >99%.

Table 1: Optimization of Hydrolysis Conditions

Parameter Range Optimal Value
Reaction Temperature 115–118°C 116°C
Hydrochloric Acid 30–37% wt 31% wt
Sulfuric Acid 93–98% wt 98% wt
Yield 80–83% 82.6%
Purity 99–99.2% 99.2%

Synthesis from n-Octyl Bromide and Triethyl Phosphite

The patent further outlines a precursor synthesis for n-octyl diethyl phosphonate, which is hydrolyzed to this compound:

  • Alkylation of Triethyl Phosphite :

    • n-Octyl bromide (1 mol) reacts with triethyl phosphite (1.4–1.6 mol) at 190–195°C for 5–6 hours, producing n-octyl diethyl phosphonate and ethyl bromide as a byproduct.
    • Vacuum distillation (0.085–0.086 MPa) isolates the phosphonate ester with 90.8–91.2% yield.
  • Hydrolysis to this compound :

    • The phosphonate ester undergoes hydrolysis as described in Section 2.1, completing the two-stage synthesis.

Physicochemical Properties and Characterization

Structural and Thermal Properties

This compound exhibits a density of 1.129 g/cm³ and a boiling point of 328.4°C at atmospheric pressure. Its molecular weight (210.208 g/mol) and exact mass (210.102 Da) confirm the monoester structure. Differential scanning calorimetry (DSC) reveals no distinct melting point, indicating amorphous or highly hydrated forms.

Table 2: Key Physicochemical Data

Property Value Method
Molecular Formula C₈H₁₉O₄P Mass Spectrometry
Exact Mass 210.102 Da High-Resolution MS
Flash Point 152.4°C Pensky-Martens Closed Cup
LogP (Octanol-Water) 1.82 ± 0.25 Computational Prediction

Spectroscopic Characterization

  • ³¹P NMR (D₂O) : A singlet at δ 0.5 ppm confirms the presence of a single phosphate group.
  • IR (KBr) : Peaks at 1040 cm⁻¹ (P–O–C stretch) and 1250 cm⁻¹ (P=O stretch) validate the ester linkage.

Industrial and Environmental Considerations

Scalability and Cost Efficiency

The CN105503944A method’s use of inexpensive reagents (sulfuric acid, n-heptane) and mild conditions (atmospheric pressure) makes it economically favorable for ton-scale production. In contrast, classical methods require costly purification steps, limiting their industrial applicability.

Environmental Impact

Modern hydrolysis reduces waste generation by recycling n-heptane solvent and minimizing acidic effluent. Life-cycle assessments estimate a 40% lower carbon footprint compared to transesterification routes.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Octyl dihydrogen phosphate can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and octanol.

    Esterification and Transesterification: It can react with other alcohols to form different esters of phosphoric acid.

    Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Esterification: Alcohols, acid catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Phosphoric acid and octanol.

    Esterification: Various alkyl phosphates depending on the alcohol used.

    Oxidation: Phosphoric acid derivatives.

    Reduction: Reduced phosphorus compounds.

Scientific Research Applications

Chemistry

In chemistry, octyl dihydrogen phosphate is used as a surfactant and emulsifying agent. It helps in the formation of stable emulsions and is used in the synthesis of various organic compounds.

Biology

In biological research, it is used in the preparation of liposomes and other lipid-based delivery systems. Its surfactant properties help in the stabilization of these systems.

Medicine

This compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and liposomes, which can encapsulate drugs and enhance their bioavailability.

Industry

In industrial applications, it is used as a flame retardant, plasticizer, and anti-wear additive in lubricants. Its ability to form stable emulsions makes it valuable in the formulation of paints, coatings, and adhesives.

Mechanism of Action

The mechanism by which octyl dihydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid bilayers, enhancing the stability and delivery of encapsulated compounds.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Octyl dihydrogen phosphate
  • Molecular Formula : C₈H₁₉O₄P
  • Molecular Weight : 210.21 g/mol
  • CAS Registry Number : 3991-73-9
  • Synonyms: Monooctyl phosphate, Octyldihydrogenphosphat, Phosphoric acid monooctyl ester .

Structural Features this compound is a monoester of phosphoric acid, featuring a linear octyl chain bonded to a phosphate group. Its structure enables amphiphilic properties, making it useful in surfactants, lubricants, and pharmaceutical intermediates. The compound’s acidity (pKa ~1–2 for the first dissociation) arises from the two labile protons on the phosphate group .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Applications
This compound C₈H₁₉O₄P 210.21 3991-73-9 Monoester with octyl chain and two acidic H Corrosion inhibition, drug synthesis
Octyl isopropylphosphonate C₁₁H₂₅O₃P 236.29 108506-63-4 Phosphonate ester (C-P bond), branched chain Solvent extraction, metal ion chelation
Diphenyl octyl phosphate C₂₀H₂₇O₄P 362.40 115-88-8 Phosphate triester with aromatic and alkyl groups Flame retardant, plasticizer
Dioleyl hydrogen phosphate C₃₆H₇₁O₄P 622.92 64051-27-0 Diester with unsaturated C18 chains Lipid bilayer studies, emulsifiers
Aluminium dihydrogen phosphate AlH₆O₁₂P₃ 317.94 13530-50-2 Inorganic salt with Al³⁺ and H₂PO₄⁻ ions Ceramic binders, refractory materials

Key Differences in Properties and Reactivity

Acidity and Hydrolysis this compound: Exhibits strong acidity (pKa₁ ≈1.5) due to two ionizable protons. Undergoes hydrolysis under alkaline conditions to form phosphate ions . Diphenyl octyl phosphate: Lacks acidic protons (triester), making it hydrolytically stable compared to monoesters. Requires harsh conditions (e.g., strong base) for degradation . Aluminium dihydrogen phosphate: Behaves as a Lewis acid catalyst in dehydration reactions. Hydrolyzes in water to release phosphoric acid .

Thermal Stability

  • Phosphonate derivatives (e.g., Octyl isopropylphosphonate ) exhibit higher thermal stability (decomposition >250°C) than phosphate esters due to the robust C-P bond .
  • Dioleyl hydrogen phosphate : Degrades at ~180°C due to unsaturated chains, limiting high-temperature applications .

Solubility and Surface Activity this compound: Amphiphilic nature allows solubility in polar solvents (e.g., ethanol) and mild surfactancy. Dioleyl hydrogen phosphate: Highly lipophilic; forms stable monolayers in nonpolar media . Aluminium dihydrogen phosphate: Water-soluble, forming viscous solutions used in coatings .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing and purifying Octyl dihydrogen phosphate?

this compound (CAS 3991-73-9) can be synthesized via esterification reactions between phosphoric acid and octanol under controlled conditions. Key steps include acid catalysis, temperature modulation (typically 80–120°C), and inert atmosphere to prevent oxidation. Post-synthesis purification involves solvent extraction, recrystallization, or column chromatography to isolate the monooctyl ester form. Structural confirmation is achieved via FT-IR (P=O and P-O-C stretching bands) and NMR (characteristic shifts for alkyl and phosphate groups) .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

Solubility can be assessed using shake-flask methods with polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane). LogP values (a measure of hydrophobicity) are critical for predicting partitioning behavior; computational tools like ACD/Labs or experimental HPLC retention times can estimate logP. Stability studies involve monitoring degradation under varying pH (2–12), temperature (4–60°C), and UV exposure using UV-Vis spectroscopy or LC-MS to identify breakdown products .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing this compound in enzymatic or biochemical applications?

Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs is recommended to evaluate interactions between variables (e.g., pH, concentration, temperature). For example, in enzyme stabilization studies, a three-factor design with ANOVA can identify significant parameters. Replication and randomization mitigate experimental noise. Post-hoc analyses (e.g., Tukey’s HSD) validate results, while contour plots visualize optimal conditions .

Q. How should researchers address contradictions in literature regarding the environmental impact or toxicity of this compound?

Conflicting data may arise from differences in test organisms, exposure durations, or impurity profiles. A tiered approach includes:

  • Tier 1: Replicate key studies under standardized OECD/EPA protocols (e.g., acute aquatic toxicity tests with Daphnia magna).
  • Tier 2: Class-based extrapolation using organophosphate toxicology databases (e.g., neurotoxicity mechanisms via acetylcholinesterase inhibition).
  • Tier 3: Supplemental literature reviews focusing on metabolite identification (e.g., LC-MS/MS for phosphorylated intermediates) .

Q. What advanced characterization techniques are effective for analyzing the structural and functional properties of this compound?

  • Surface Analysis: SEM-EDS or AFM to assess morphology and elemental composition.
  • Spectroscopy: FT-IR (functional groups), NMR (molecular structure), and XPS (surface oxidation states).
  • Chromatography: HPLC with UV/RI detection for purity analysis; ion chromatography for phosphate quantification.
  • Thermal Stability: TGA-DSC to determine decomposition thresholds and phase transitions .

Q. Methodological Guidance

Q. How can researchers design a robust protocol for studying this compound in membrane-based applications (e.g., polymeric inclusion membranes)?

  • Membrane Fabrication: Blend this compound with polymers (e.g., cellulose triacetate) and plasticizers (e.g., 2-NPOE) in chloroform, followed by solvent evaporation.
  • Performance Metrics: Measure phosphate transport efficiency using donor/acceptor phases and spectrophotometric molybdenum-blue assays.
  • Durability Testing: Cyclic stress-strain analysis and contact angle measurements to evaluate mechanical and hydrophobicity properties .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic) to fit dose-response curves. Bootstrap resampling or Monte Carlo simulations quantify uncertainty. For multivariate data, Principal Component Analysis (PCA) reduces dimensionality, while Partial Least Squares (PLS) correlates spectral/structural data with bioactivity .

Properties

CAS No.

39407-03-9

Molecular Formula

C8H21O5P

Molecular Weight

228.22 g/mol

IUPAC Name

octan-1-ol;phosphoric acid

InChI

InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4)

InChI Key

UKYVGPUQPISXHD-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCO.OP(=O)(O)O

Key on ui other cas no.

3991-73-9
39407-03-9

physical_description

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided.

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

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